molecular formula C23H20N6O2S B2864324 N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide CAS No. 1207009-89-9

N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

Cat. No. B2864324
M. Wt: 444.51
InChI Key: YQIDZYNQURCXSZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an ethoxyphenyl group, a pentaazatricyclo group, and a sulfanylacetamide group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pentaazatricyclo group suggests that the molecule may have a cyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Radiosynthesis and Metabolism Studies

Compounds structurally related to N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide have been studied for their radiosynthesis and metabolism. For instance, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners was investigated to understand their metabolism and mode of action, which could potentially apply to similar compounds (Latli & Casida, 1995).

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are glutaminase inhibitors, reveals the therapeutic potential of such compounds in cancer treatment. These studies aim to identify more potent inhibitors with improved drug-like properties, which could be relevant for derivatives of the compound (Shukla et al., 2012).

Coordination Complexes and Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives, including studies on their self-assembly processes and antioxidant activity, provides insights into the potential applications of structurally complex compounds in materials science and biochemistry (Chkirate et al., 2019).

Biodegradation and Environmental Implications

Studies on the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlight the environmental implications and biodegradation pathways of chloroacetanilide herbicides. Understanding the microbial degradation of such compounds can inform environmental management strategies and the development of bioremediation technologies (Wang et al., 2015).

Anticancer and Antimicrobial Applications

The synthesis and evaluation of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles for their in vitro anticancer activity against various cancer cell lines demonstrate the potential therapeutic applications of complex compounds in oncology (Zyabrev et al., 2022). Additionally, studies on new thiazolidin-4-one derivatives as antimicrobial agents expand the understanding of the antimicrobial potential of compounds with specific structural features (Baviskar et al., 2013).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-2-31-20-11-7-6-10-17(20)24-21(30)15-32-23-26-25-22-19-14-18(16-8-4-3-5-9-16)27-29(19)13-12-28(22)23/h3-13,18-19,22,25,27H,2,14-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJDYHAIHVRHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

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